(Z)-3-Dodecenyl acetate

Pheromone blend optimization Field trapping Tecia solanivora

(Z)-3-Dodecenyl acetate (Z3-12:Ac) is an alkenyl acetate insect pheromone with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol. Its structure features a 12-carbon unsaturated chain with a cis (Z) double bond at the third position and a terminal acetate functional group.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
Cat. No. B12362477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-Dodecenyl acetate
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCOC(=O)C
InChIInChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3/b11-10-
InChIKeyNLVAHXQJCLXFGL-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Specification and Procurement Overview for (Z)-3-Dodecenyl Acetate (CAS 38363-24-5)


(Z)-3-Dodecenyl acetate (Z3-12:Ac) is an alkenyl acetate insect pheromone with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.36 g/mol [1]. Its structure features a 12-carbon unsaturated chain with a cis (Z) double bond at the third position and a terminal acetate functional group . The compound is commercially available at purities exceeding 98%, with isomeric purity verified at >99% by NMR [2]. As a component of several lepidopteran sex pheromone blends, its biological activity is highly dependent on stereochemical configuration, as the trans (E) isomer demonstrates distinct receptor-binding and behavioral profiles [3].

Why Generic or Isomeric Substitution of (Z)-3-Dodecenyl Acetate Is Not Feasible in Pheromone-Based Applications


In-class alkenyl acetates cannot be interchanged in pheromone formulations due to stereospecific receptor activation in target insect species. Positional isomers (e.g., Δ5, Δ7, Δ9, Δ11 dodecenyl acetates) and geometric isomers (E vs. Z configuration) produce markedly different electroantennographic (EAG) responses and behavioral outcomes [1]. Even minor impurities of the wrong isomer can act as behavioral antagonists or disrupt species-specific communication channels [2]. The quantitative evidence presented below demonstrates that formulation efficacy—measured by male capture rates in field traps and mating disruption success—collapses when (Z)-3-dodecenyl acetate is omitted, replaced, or when blend ratios deviate from empirically optimized values.

Quantitative Differentiation Evidence for (Z)-3-Dodecenyl Acetate in Pheromone Blends and Field Efficacy


Enhanced Male Attraction in Guatemalan Potato Moth via (Z)-3-Dodecenyl Acetate Blending versus Main Component Alone

In field trapping tests with Guatemalan potato moth (Tecia solanivora), a three-component blend containing (Z)-3-dodecenyl acetate captured significantly more males than the main pheromone compound (E)-3-dodecenyl acetate deployed alone. The ternary blend (E)-3-dodecenyl acetate, (Z)-3-dodecenyl acetate, and dodecyl acetate at a ratio of 100:1:20, formulated at 1000 µg on rubber septa, demonstrated superior attractancy [1]. This establishes that (Z)-3-dodecenyl acetate functions as an essential minor component synergist rather than a replaceable ingredient.

Pheromone blend optimization Field trapping Tecia solanivora

Synergistic Field Attraction of Iris Gelechiid Moth: Binary Blend versus Single Component

In Monochroa divisella (iris gelechiid moth), synthetic (Z)-3-dodecenyl acetate alone attracted only a few males in field trap experiments. However, when 15% (wt/wt) (Z)-5-tetradecenyl acetate was added—mimicking the natural female pheromone ratio of 100:15 (ca. 40 ng Z3-12:Ac and 6 ng Z5-14:Ac per female)—trap captures increased dramatically to 21.3–106.4 males/trap/day, compared with only 2.3 males/trap/day attracted by crude extract of 10 virgin females [1]. This demonstrates that (Z)-3-dodecenyl acetate requires precise co-formulation to achieve biologically relevant attraction.

Pheromone synergism Field trapping Monochroa divisella

Mating Disruption Efficacy: Off-Blend Formulation Containing (Z)-3-Dodecenyl Acetate

In mating disruption studies for Tecia solanivora, pheromone dispensers containing 70 mg of a three-component blend—(E)-3-dodecenyl acetate, (Z)-3-dodecenyl acetate, and dodecyl acetate—at an off-blend ratio of 100:56:100 suppressed male attraction to calling females in flight tunnel assays and reduced field trap captures in a 3-ha potato field treated at 84 g pheromone/ha [1]. A subsequent study confirmed that both attractive (100:1:20) and off-blend (100:56:100) formulations, when applied at 80 g pheromone/ha, equally reduced male attraction to traps baited with 100 µg of female sex pheromone [2]. The off-blend formulation, which contains a higher proportion of (Z)-3-dodecenyl acetate relative to the female-produced blend, is more economical to synthesize while maintaining equivalent mating disruption efficacy [2].

Mating disruption Pheromone dispenser Potato pest management

GC-MS Identification and Arena Bioassay Validation in Yellow Mealworm Beetle

In Tenebrio molitor (yellow mealworm beetle), (Z)-3-dodecenyl acetate was identified by GC-MS as a male-specific compound emitted from virgin adult males [1]. In controlled arena bioassays, both the Z-isomer and its E-isomer counterpart were tested for female attraction. Z3-12:Ac attracted females at doses of 1 and 10 µg; E3-12:Ac also showed attractiveness at 10 µg, indicating that while stereochemical discrimination exists, both isomers retain some activity in this coleopteran species [1]. This finding is species-specific and contrasts with lepidopteran systems where E/Z discrimination is often absolute.

Male-emitted pheromone Tenebrio molitor Behavioral bioassay

Chromatographic Differentiation: Kovats Retention Index and GC-MS Isomer Discrimination

Analytical differentiation of (Z)-3-dodecenyl acetate from its positional and geometric isomers is essential for quality control and formulation verification. The compound exhibits a Kovats retention index of 1591 on a DB-5 non-polar capillary column (30 m × 0.25 mm × 0.25 µm, 100°C to 275°C at 5°C/min) [1]. Alternative reported values include 1587 on a ZB-5 column (60°C to 230°C at 10°C/min) [2]. Electron impact mass spectrometry enables discrimination of positional isomers (Δ5 through Δ11) of dodecenyl acetate based on relative intensities of characteristic fragment ions, without requiring prior chemical derivatization [3].

Analytical chemistry GC-MS identification Quality control

Synthetic Route and Isomeric Purity Verification

A validated synthetic route for (Z)-3-dodecenyl acetate proceeds via Lindlar-catalyzed hydrogenation of 3-dodecyn-1-ol to yield (Z)-3-dodecen-1-ol, followed by acetylation with acetic anhydride [1]. This stereoselective approach achieves a chemical purity of 98.0% (by GC-MS) and an isomeric purity exceeding 99% (by NMR), ensuring that the (E)-isomer contamination remains below 1% [1]. In contrast, non-stereoselective synthetic routes produce E/Z mixtures requiring costly chromatographic separation.

Stereoselective synthesis Purity specification Lindlar hydrogenation

Validated Research and Industrial Application Scenarios for (Z)-3-Dodecenyl Acetate


Monitoring and Mating Disruption of Guatemalan Potato Moth (Tecia solanivora) in Potato Crops

Based on the evidence that a 100:1:20 ternary blend of (E)-3-dodecenyl acetate, (Z)-3-dodecenyl acetate, and dodecyl acetate captures more males than the main component alone [1], and that off-blend formulations (100:56:100) achieve equivalent mating disruption at 80 g pheromone/ha [2], this compound is essential for integrated pest management programs targeting T. solanivora in Central and South American potato production. Field suppression of male attraction to calling females was demonstrated for 2 months at 28 g pheromone/ha application rates [1].

Pheromone Trap Monitoring for Iris Gelechiid Moth (Monochroa divisella) in Iris Horticulture

The binary blend of (Z)-3-dodecenyl acetate and (Z)-5-tetradecenyl acetate at a 100:15 weight ratio—mimicking the natural female pheromone gland content of ca. 40 ng and 6 ng per female respectively—captures 21.3–106.4 males/trap/day, representing a >9-fold increase over the single component and a 9.3- to 46.3-fold increase over crude female extract [1]. This validated blend is directly applicable for monitoring M. divisella emergence in iris horticulture settings, enabling reduced pesticide use in water-sensitive planting areas.

Behavioral Studies and Pheromone Identification in Stored-Product Beetles (Tenebrio molitor)

(Z)-3-Dodecenyl acetate is the male-specific sex pheromone isolated from pentane extracts of unmated male Tenebrio molitor [1]. In arena bioassays, Z3-12:Ac attracted females at 1 and 10 µg doses [1]. This compound is therefore appropriate for laboratory behavioral studies investigating coleopteran pheromone communication, population monitoring in grain storage facilities, and as a reference standard for analytical method development targeting stored-product pest semiochemicals.

Analytical Reference Standard for GC-MS Method Development and Quality Control

The validated Kovats retention index of 1591 on DB-5 columns (or 1587 on ZB-5) [1], combined with characteristic electron impact mass spectral fragmentation patterns that distinguish Δ3 positional isomers from other dodecenyl acetates [2], establishes (Z)-3-dodecenyl acetate as a reliable analytical reference standard. It is suitable for GC-MS method development, batch-to-batch quality control of pheromone lures, and environmental fate studies of pheromone dispensers in agricultural settings.

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